3-(4-Chlorophenyl)-3',4'-difluoropropiophenone
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Overview
Description
3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and two fluorine atoms attached to the propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-difluorobenzene.
Grignard Reaction: 4-chlorobenzaldehyde is reacted with a Grignard reagent derived from 3,4-difluorobenzene in the presence of a suitable solvent such as diethyl ether. This step forms the intermediate 3-(4-chlorophenyl)-3’,4’-difluoropropanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3’,4’-difluorobenzophenone
- 3-(4-Chlorophenyl)-3’,4’-difluoropropanol
- 3-(4-Chlorophenyl)-3’,4’-difluorobenzaldehyde
Uniqueness
3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMDWMWKJVKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644500 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-47-1 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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